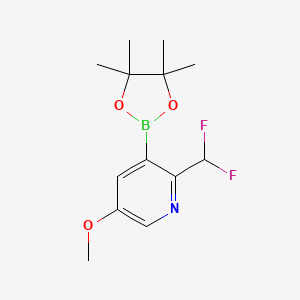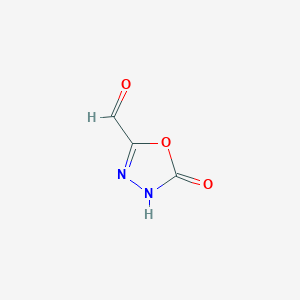
5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing oxygen and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is achieved under specific reaction conditions . Another method involves the cyclization of aryl iodides with amidoximes under carbon monoxide with palladium catalysts in triethylamine/organic solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of cyclization reactions and the employment of various catalysts and solvents, are likely to be applied in large-scale production.
化学反应分析
Types of Reactions
5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity .
相似化合物的比较
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Used as a starting material in the synthesis of 5-Oxo-4,5-dihydro-1,3,4-oxadiazole-2-carbaldehyde.
4,5-Dihydro-1,2,4-oxadiazole: Another member of the oxadiazole family with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a building block for various pharmaceuticals and materials further highlights its significance .
属性
IUPAC Name |
2-oxo-3H-1,3,4-oxadiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-1-2-4-5-3(7)8-2/h1H,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBIQAHPDPUMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NNC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
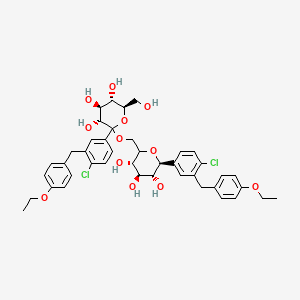
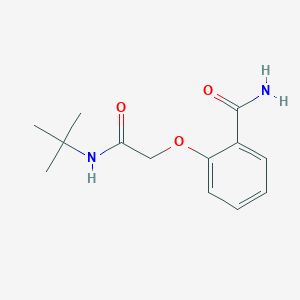
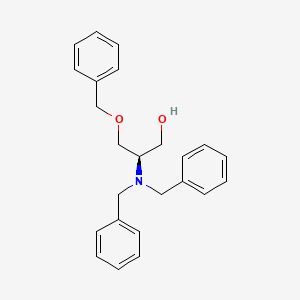
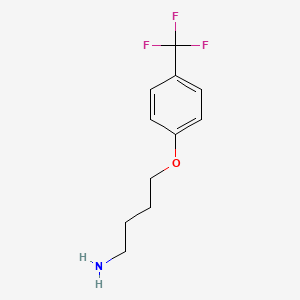
![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
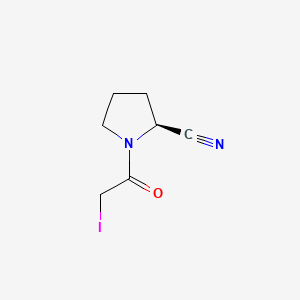
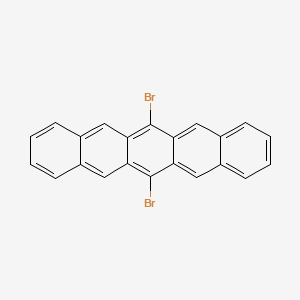
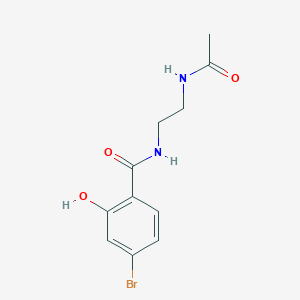
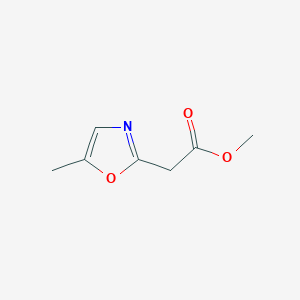

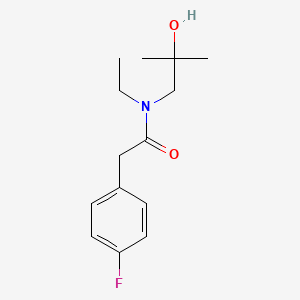
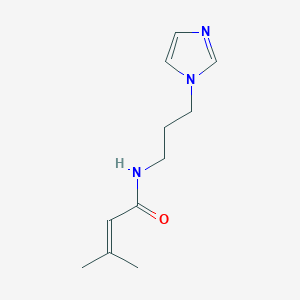
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
